![molecular formula C14H17NO6 B2692969 {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol CAS No. 924859-07-4](/img/structure/B2692969.png)
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an oxazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol typically involves multiple steps. One common method starts with the preparation of the benzodioxole precursor, followed by the formation of the oxazoline ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the purification of intermediates and the final product using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
{5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}ethanol
- {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}propane
Uniqueness
The uniqueness of {5-[(4,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-17-11-4-8(3-10-5-9(6-16)15-21-10)12(18-2)14-13(11)19-7-20-14/h4,10,16H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZXVJVHWIYHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)CO)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(dimethylamino)ethyl)-1-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2692888.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(2-nitrophenyl)piperidine-4-carboxamide](/img/structure/B2692889.png)
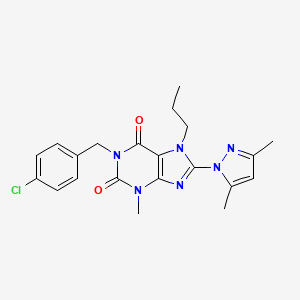
![N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2692892.png)
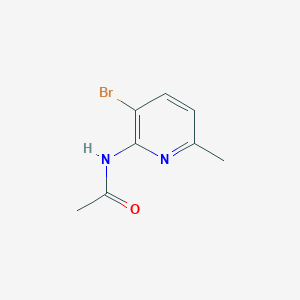
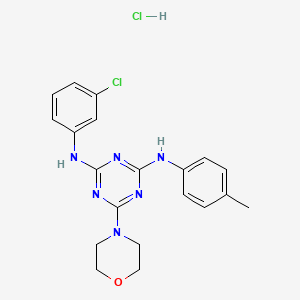
![tert-Butyl 5-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2692899.png)
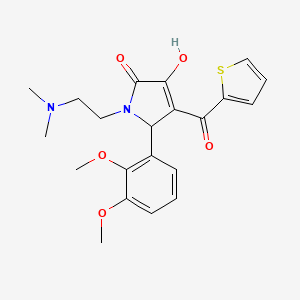
![3-(Benzo[d][1,3]dioxol-5-yl)-6-((4-bromobenzyl)thio)pyridazine](/img/structure/B2692901.png)
![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/new.no-structure.jpg)
![4-tert-butyl-N-(3-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2692905.png)
![6-(4-isopropylphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2692907.png)
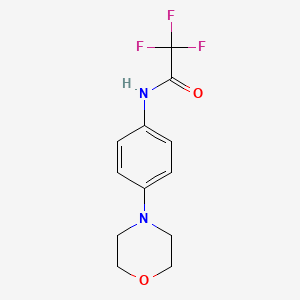
![2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2692909.png)
